garcimangosone D

Description

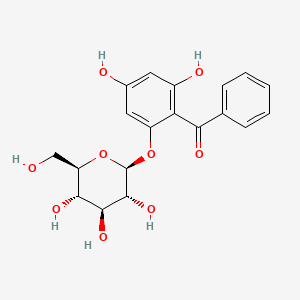

Structure

3D Structure

Properties

IUPAC Name |

[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O9/c20-8-13-16(24)17(25)18(26)19(28-13)27-12-7-10(21)6-11(22)14(12)15(23)9-4-2-1-3-5-9/h1-7,13,16-22,24-26H,8H2/t13-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXXIROIENJKKR-LQDZTQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316658 | |

| Record name | Garcimangosone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356055-68-0 | |

| Record name | Garcimangosone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356055-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcimangosone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of Garcimangosone D

Primary Botanical Sources: Garcinia mangostana

The most significant and widely reported source of garcimangosone D is Garcinia mangostana L., commonly known as the mangosteen tree. researchgate.netbiointerfaceresearch.com This plant is renowned for producing a variety of bioactive secondary metabolites, including a rich diversity of xanthones and benzophenone (B1666685) derivatives. researchgate.netmdpi.com

Specific Plant Parts of Isolation (e.g., Pericarp, Fruit Hulls)

Research has consistently shown that this compound is isolated from the pericarp of the mangosteen fruit. biointerfaceresearch.comnih.govnih.gov The pericarp, which is also commonly referred to as the fruit hull or rind, is the thick, deep purple outer layer of the fruit. researchgate.netresearchgate.net While the inner fleshy pulp is the edible portion, the pericarp is a rich reservoir of the plant's characteristic phenolic compounds, including this compound. researchgate.netresearchgate.netresearchgate.net

Geographic Distribution of Source Plants

Garcinia mangostana is an ultra-tropical evergreen tree native to Southeast Asia. missouribotanicalgarden.orgcabidigitallibrary.org Its origin is traced to the Malay Archipelago, specifically areas including Peninsula Malaysia and Borneo. researchgate.netkew.org The tree thrives in humid, tropical climates and is now cultivated extensively in its native region and beyond. missouribotanicalgarden.orgcabidigitallibrary.org Primary cultivation areas include Malaysia, Indonesia, Thailand, and the Philippines. researchgate.netmissouribotanicalgarden.org Over the past few centuries, its cultivation has spread to other tropical regions around the globe, including Sri Lanka, southern India, Central America, Brazil, and northern Australia. cabidigitallibrary.org

Table 1: Primary Botanical Source and Distribution of this compound

| Botanical Source | Family | Plant Part of Isolation | Native Range | Primary Cultivation Areas |

|---|

Secondary Botanical Sources

Beyond its primary source, this compound has been identified in several other unrelated plant species.

Diospyros kaki

The compound has been reported to be present in Diospyros kaki, commonly known as the persimmon. The leaves of this plant are known to contain a wide array of flavonoids and other polyphenols. nih.govresearchgate.netmdpi.com

Hypericum sampsonii

This compound has been reported in Hypericum sampsonii. nih.gov This medicinal herb is a source of numerous natural products with diverse chemical structures, including various benzophenones. nih.govfrontiersin.org

Polygala karensium

Polygala karensium is another plant species that has been reported as a natural source of this compound. nih.gov

Table 2: Secondary Botanical Sources of this compound

| Botanical Source | Family |

|---|---|

| Diospyros kaki | Ebenaceae |

| Hypericum sampsonii | Hypericaceae |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Xanthones |

Presence within Biological Systems (e.g., germinating mangosteen seed)

Recent metabolomic studies have provided specific insights into the presence and behavior of this compound within the biological system of a germinating mangosteen seed. researchgate.netresearchgate.net During the complex process of germination, a seed undergoes significant metabolic changes to support the growth of a new seedling. researchgate.net

A key study involving the metabolite profiling of mangosteen seeds at various stages of germination revealed a dynamic role for this compound. researchgate.netresearchgate.net Research findings indicate that the concentration of this compound is highly increased in the germinating seed, particularly during the first five days after sowing. researchgate.net This trend aligns with broader observations that secondary metabolites, including alkaloids, flavonoids, and xanthones, show an increased presence during the middle period of germination. researchgate.net The accumulation of these compounds is believed to be a protective mechanism for the seed, guarding it against herbivores and environmental stress during its vulnerable early development. researchgate.net It is suggested that the presence of this compound may help confer protection against free radicals. researchgate.net

Isolation and Purification Methodologies for Garcimangosone D

Extraction Procedures

The initial and one of the most crucial stages in the isolation of garcimangosone D is the extraction process. This step is designed to efficiently remove the desired compound from the plant material, typically the pericarp of the mangosteen fruit, into a solvent. The choice of solvent and the conditions of the extraction are paramount to maximize the yield and minimize the co-extraction of impurities.

Solvent-based extraction is a fundamental technique for isolating phytochemicals like this compound from their natural sources. The selection of an appropriate solvent is based on the polarity of the target compound. As a benzophenone (B1666685) glucoside, this compound possesses both polar (due to the glucose moiety and hydroxyl groups) and non-polar (due to the benzophenone backbone) characteristics. This amphiphilic nature makes polar organic solvents such as methanol and ethanol particularly effective for its extraction.

Methanol is a commonly used solvent in the extraction of polar and moderately polar compounds from Garcinia mangostana. nih.govbiointerfaceresearch.com For instance, in the isolation of a similar compound, garcimangophenone C (a benzophenone rhamnoside), dried pericarps of G. mangostana were exhaustively extracted with methanol at room temperature. nih.gov This process involves soaking the powdered plant material in the solvent for an extended period, often with repeated cycles, to ensure the thorough transfer of the target compounds into the solvent phase. nih.govbiointerfaceresearch.com

Ethanol is another widely employed solvent, often favored due to its lower toxicity compared to methanol. Studies on the extraction of xanthones, another major class of compounds in mangosteen, have shown that ethanol is highly effective. nih.gov For example, macerating dried mangosteen pericarp powder with 95% ethanol has been demonstrated to yield a significant amount of xanthones. nih.gov Similarly, 70% ethanol has been used in maceration techniques to obtain extracts rich in various secondary metabolites from the pericarp. While these examples focus on xanthones, the principles of solvent polarity and solubility suggest that ethanol would also be a suitable solvent for the extraction of benzophenone glucosides like this compound.

The general procedure for solvent-based extraction involves the following steps:

Preparation of Plant Material: The pericarp of G. mangostana is dried to remove moisture and then ground into a fine powder to increase the surface area for solvent penetration.

Maceration or Soxhlet Extraction: The powdered material is then subjected to extraction, either by soaking in the chosen solvent (maceration) or through a continuous extraction process using a Soxhlet apparatus. phytojournal.com

Concentration: Following extraction, the solvent, now containing the dissolved phytochemicals, is filtered. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a crude extract.

| Solvent | Polarity Index | Typical Application | Reference |

|---|---|---|---|

| Methanol | 5.1 | Extraction of polar compounds like benzophenone glycosides and xanthones. | nih.govresearchgate.net |

| Ethanol | 5.2 | Effective for extracting xanthones and other moderately polar compounds; often used in various concentrations (e.g., 70%, 95%). | nih.govresearchgate.net |

| Ethyl Acetate (B1210297) | 4.4 | Used for partitioning of crude extracts and isolating compounds of intermediate polarity. | phytojournal.comresearchgate.net |

| Acetone | 5.1 | Demonstrated high efficiency for total xanthone (B1684191) extraction. | researchgate.net |

To maximize the efficiency of the extraction process for this compound, several parameters can be optimized. These parameters influence the yield and purity of the target compound in the crude extract. Key factors that are often considered for optimization include the type of solvent, solvent concentration, extraction time, and temperature.

Solvent Type and Polarity: The choice of solvent is critical. Studies have shown that solvents with a medium polarity index, such as acetone and ethanol, are highly effective in extracting compounds from mangosteen peel. researchgate.net While acetone was found to be optimal for total xanthone extraction over a 48-hour period, ethanol was superior for achieving the highest antioxidant yield within a 24-hour extraction. nih.govresearchgate.net This indicates that the optimal solvent may vary depending on the specific class of compounds being targeted.

Solvent Concentration: For aqueous alcohol solutions, the concentration of the organic solvent is a significant variable. For example, research on the extraction of antioxidant-rich xanthones identified a 71% ethanol concentration as being optimal under certain conditions. nih.gov Adjusting the water content in the solvent mixture can fine-tune the polarity to more selectively extract compounds of interest.

Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction. Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached. For instance, one study found that a 48-hour extraction with acetone yielded the highest amount of total xanthones. nih.govresearchgate.net However, shorter times may be preferable to minimize the degradation of sensitive compounds or for process efficiency.

Temperature: Temperature can also play a role in extraction efficiency. Higher temperatures can increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix. However, elevated temperatures also carry the risk of degrading thermolabile compounds. Therefore, an optimal temperature must be determined that balances yield with compound stability.

| Parameter | Influence on Extraction | Example of Optimized Condition (for Xanthones) |

|---|---|---|

| Solvent Type | Determines the solubility and selectivity of the extraction. | Ethanol for antioxidant yield; Acetone for total xanthone yield. nih.govresearchgate.net |

| Solvent Concentration | Fine-tunes the polarity of the extraction medium. | 71% ethanol concentration. nih.gov |

| Extraction Time | Affects the completeness of the extraction process. | 24 hours (for antioxidant yield) to 48 hours (for total xanthone yield). nih.govresearchgate.net |

| Temperature | Impacts solubility and diffusion rates. | Often conducted at room temperature to avoid degradation, but can be optimized. |

Chromatographic Separation Strategies

Following the initial extraction and concentration, the crude extract contains a complex mixture of compounds. To isolate this compound, chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used technique for the purification of compounds from natural product extracts. The crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the compounds at different rates, thereby achieving separation.

Silica gel is a highly versatile and commonly used stationary phase for the purification of moderately polar compounds like benzophenone glucosides. materialharvest.comcolumn-chromatography.com Its surface is rich in silanol groups, which are polar and can interact with polar functional groups of the molecules being separated through hydrogen bonding and dipole-dipole interactions.

In a typical procedure for a compound similar to this compound, such as garcimangophenone C, the crude extract is first partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity. nih.gov The ethyl acetate fraction, which would contain compounds of intermediate polarity like this compound, is then subjected to silica gel column chromatography. nih.gov

The separation is achieved by applying a gradient of solvents with increasing polarity. For example, the column might be eluted initially with a non-polar solvent like n-hexane, and the polarity of the mobile phase is gradually increased by adding a more polar solvent such as ethyl acetate. nih.gov This gradient elution allows for the separation of compounds with a wide range of polarities. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. phytojournal.com The fractions containing pure or enriched this compound are then combined for further purification if necessary.

Diaion HP-20 is a macroporous synthetic adsorbent resin composed of a styrene-divinylbenzene copolymer. It functions as a non-polar stationary phase and is used in reversed-phase chromatography. sigmaaldrich.com This makes it particularly suitable for the purification of hydrophobic and amphiphilic compounds from aqueous extracts, including glucosides. sigmaaldrich.com

In the context of purifying this compound, Diaion HP-20 chromatography could be used as an effective step to separate the polar glucoside from other compounds. The crude aqueous or methanolic extract would be loaded onto a column packed with Diaion HP-20. The separation mechanism is based on hydrophobic interactions between the non-polar parts of the molecules and the resin surface.

The elution process typically starts with a highly polar solvent, such as water, to wash away very polar impurities like sugars and salts. The polarity of the eluting solvent is then gradually decreased by adding an organic solvent like methanol in increasing concentrations (e.g., 0% to 100% methanol in water). pubcompare.ai this compound, with its non-polar benzophenone core, would adsorb to the resin and would be eluted at a specific methanol concentration, allowing for its separation from both more polar and less polar compounds. This technique is also useful for desalting the extract.

Column Chromatography Techniques

Polyamide 6 Chromatography

Polyamide 6 chromatography is a valuable technique for the separation of natural products, particularly those containing phenolic and polyphenolic functional groups. sorbtech.com This method is well-suited for the fractionation of extracts from plants like Garcinia mangostana, which are rich in such compounds. The separation mechanism relies on the reversible formation of strong hydrogen bonds between the phenolic hydroxyl groups of the compounds and the amide groups of the polyamide stationary phase. sorbtech.com

Due to its medium polarity, polyamide can be used with both more polar and less polar mobile phases, offering flexibility in separation strategies. sorbtech.com It provides a very high adsorption capacity, making it ideal for preparative, large-scale separations needed to isolate minor constituents from a crude plant extract. sorbtech.com The retention of compounds on a polyamide column is influenced by the number of polar groups, hydrogen bonding activity, and the size and shape of the analytes, which allows for the effective separation of structural isomers. sorbtech.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound, offering high resolution and efficiency. nih.gov The process often begins with analytical scale HPLC to develop and optimize the separation method, which is then scaled up to preparative HPLC for isolating larger quantities of the pure compound. isca.in

For the separation of xanthones and related benzophenones from Garcinia mangostana, reversed-phase HPLC is commonly employed. nih.govresearchgate.net This technique typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. isca.innih.gov A gradient elution system, where the composition of the mobile phase is changed over time (e.g., varying ratios of acetonitrile and water or methanol and water), is often used to effectively separate compounds with different polarities from the complex mixture. nih.gov A photodiode array (PDA) detector is frequently used, which allows for the monitoring of the elution at multiple wavelengths, aiding in the identification of peaks corresponding to the target compounds. nih.govresearchgate.net

| Parameter | Description | Common Application for Xanthone/Benzophenone Purification |

| Stationary Phase | The solid material in the column that interacts with the sample components. | Reversed-phase C18 (e.g., Phenomenex Luna C18). nih.gov |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of polar solvents, such as acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid). nih.govnih.gov |

| Mode | The method of elution. | Gradient elution, where the solvent composition is varied to separate a wide range of polarities. nih.gov |

| Detector | The device used to detect compounds as they elute from the column. | Photodiode Array (PDA) detector for UV-Vis spectral data or Mass Spectrometry (MS) for mass data. nih.govresearchgate.net |

| Scale | The purpose and capacity of the separation. | Analytical: Small scale for method development and purity checks. Preparative: Large scale for isolating milligrams of pure compound. isca.in |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a systematic process used to isolate biologically active compounds from natural sources. nih.gov This approach involves a stepwise separation of a crude extract into various fractions using chromatographic techniques. Each fraction is then tested for a specific biological activity, and only the active fractions are selected for further separation and purification. mdpi.comnih.gov This iterative process narrows down the search from a complex mixture to a single active compound.

The isolation of this compound from Garcinia mangostana has been achieved through such a strategy. researchgate.net In one study, a bioassay-guided fractionation of mangosteen twigs was performed to identify compounds that inhibit the formation of advanced glycation end products (AGEs). This process led directly to the isolation of this compound as one of the active constituents. researchgate.net

In a typical workflow for Garcinia mangostana:

A crude extract (e.g., a chloroform-soluble extract) is prepared from the plant material. nih.gov

The extract is subjected to an initial chromatographic separation, such as silica gel column chromatography, to yield several primary fractions. nih.gov

These fractions are screened in a relevant biological assay (e.g., cytotoxicity against cancer cell lines or enzyme inhibition). nih.govresearchgate.net

The fractions demonstrating the highest activity are subjected to further rounds of chromatography (like HPLC) until pure, active compounds are isolated. nih.govnih.gov

Purity Assessment Methodologies

Once a compound is isolated, its purity must be rigorously assessed. Several analytical techniques are used in combination to confirm the identity and purity of the isolated substance.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a primary method for assessing purity. The sample is analyzed on an HPLC system, and a pure compound should ideally appear as a single, sharp peak in the chromatogram. The PDA detector provides ultraviolet (UV) spectra across the entire peak, and for a pure substance, the spectrum should be consistent from the upslope to the downslope of the peak. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is used to confirm the molecular weight of the isolated compound. The identity of a peak can be further confirmed by matching its mass with the calculated molecular weight of the target compound. nih.govresearchgate.net The initial structural work on this compound utilized mass spectrometry to help establish its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of unknown compounds and serves as a definitive confirmation of identity and purity. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments provide detailed information about the compound's atomic structure, which can be compared with established data. nih.gov

Structural Elucidation of Garcimangosone D

Spectroscopic Analysis Techniques

The foundational approach to determining the structure of garcimangosone D involves a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for its structural assignment.

¹H NMR spectroscopy identifies the types and connectivity of protons in the molecule. In the case of this compound, the spectrum reveals signals corresponding to an unsubstituted phenyl group (Ring B) and two meta-coupled aromatic protons on a second, highly substituted phenolic ring (Ring A). researchgate.net It also shows characteristic signals for the anomeric proton of the glucose unit and other sugar protons. researchgate.net

¹³C NMR spectroscopy provides information on the number and chemical environment of all carbon atoms. The spectrum of this compound shows 19 distinct carbon signals, consistent with its molecular formula. Key signals include those for the ketone carbonyl group, aromatic carbons, and the six carbons of the glucopyranosyl moiety.

2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for connecting the different structural fragments. For instance, HMBC correlations were used to confirm the attachment of the glucose unit to the benzophenone (B1666685) skeleton by showing a correlation between the anomeric proton of the glucose and C-6 of the phenolic ring. researchgate.net The full assignment of proton and carbon signals has been established through comprehensive 1D and 2D NMR data analysis. science.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in MeOD)

| Position | δH (ppm), J (Hz) | δC (ppm) | HMBC Correlations |

|---|---|---|---|

| 1 | - | 107.7 | - |

| 2 | - | 161.0 | - |

| 3 | 6.21 d (2.0) | 96.6 | 1, 2, 4, 5 |

| 4 | - | 162.0 | - |

| 5 | 6.07 d (2.1) | 95.7 | 1, 3, 4, 6, 7 |

| 6 | - | 156.9 | - |

| 7 | - | 194.8 | - |

| 8 | - | 138.7 | - |

| 9/13 | 7.7 d (7.8) | 128.9 | 7, 10, 11, 12 |

| 10/12 | 7.41 t (7.7) | 128.2 | 8, 9, 13 |

| 11 | 7.49 t (7.8) | 132.0 | 9, 13 |

| 1' | 4.81 d (7.7) | 100.6 | 6 |

| 2' | 2.83 dd (7.7, 9.2) | 73.1 | 1', 3' |

| 3' | 3.32 | 76.5 | 2', 4' |

| 4' | 3.22 t (9.3) | 69.4 | 6' |

| 5' | 3.33 | 77.1 | 4' |

| 6'a | 3.66 dd (5.7, 12.1) | 60.6 | 5' |

| 6'b | 3.86 dd (2.2, 12.1) | - | 4' |

Data sourced from a 2015 study on compounds isolated from Psidium guajava. science.gov

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement. A study involving metabolomics of coffee species reported a protonated molecule [M+H]⁺ at an m/z of 393.1182, which corresponds to the molecular formula C₁₉H₂₁O₉. researchgate.net This is consistent with the neutral molecular formula of C₁₉H₂₀O₉. researchgate.netcaldic.com This formula, with a calculated molecular weight of 392.36 g/mol , is critical for confirming the identity of the compound and is used in conjunction with NMR data to piece together the final structure. caldic.com Electrospray ionisation mass spectrometry (ESI-MS) is routinely used to confirm the presence of the compound during isolation processes. researchgate.netscience.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and the presence of chromophores. This compound, with its benzophenone core, exhibits characteristic UV absorptions. When isolated from Psidium guajava, it showed UV maxima (λmax) at 254.0 nm and 296.0 nm. researchgate.net These absorption bands are typical for benzophenone derivatives and contribute to the initial identification of the compound's structural class.

Information regarding the specific infrared absorption bands for purified this compound is not detailed in the available research literature. Generally, the structures of known xanthones and related benzophenones have been established using a combination of NMR, UV, and mass spectrometry, with IR spectroscopy also being mentioned as a characterization technique. oaji.net

Chemical Derivatization and Degradation Studies

The initial paper reporting the discovery of this compound from Garcinia mangostana in 2001 established its structure using spectral data and "chemical methods". researchgate.net For glycosides like this compound, a common chemical method used in structural elucidation is acid hydrolysis. This process cleaves the glycosidic bond, separating the sugar moiety from the aglycone (the non-sugar part).

Although specific reports detailing the hydrolysis of this compound are not extensively available, this standard procedure would yield the aglycone (2,4,6-trihydroxybenzophenone) and D-glucose. The individual components can then be identified by comparing them with authentic samples, thus confirming the nature of the sugar and its aglycone backbone.

Confirmation via Comparison with Published Data and Authentic Samples

The structure of this compound is definitively confirmed when data from an isolated sample matches previously published findings. In several studies where this compound was isolated from various plant sources, including Psidium guajava and Garcinia mangostana, its identity was confirmed by comparing its ¹H and ¹³C NMR data with values reported in the literature. researchgate.netscience.gov This comparative approach is a standard and crucial final step in the structural elucidation of known natural products, ensuring the consistency and accuracy of the identification across different studies and sources.

Biosynthetic Pathways and Chemical Synthesis of Garcimangosone D

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of complex natural products like garcimangosone D begins with simple precursors from primary metabolism. The formation of the core xanthone (B1684191) and benzophenone (B1666685) structures involves the shikimate and acetate (B1210297) pathways. nih.gov

The foundational precursor for a wide array of benzophenones and xanthones is 2,4,6-trihydroxybenzophenone (B1214741) (2,4,6-TriHB). nih.gov This molecule serves as the basic benzophenone skeleton which then undergoes various structural modifications. nih.gov

The biosynthesis of 2,4,6-TriHB is initiated by the condensation of one molecule of benzoyl-CoA (derived from the shikimate pathway via L-phenylalanine) with three molecules of malonyl-CoA (from the acetate pathway). nih.govfrontiersin.org This reaction is catalyzed by the enzyme benzophenone synthase (BPS). nih.gov Genes encoding for BPS have been identified in several plants, including Garcinia mangostana. nih.gov Once formed, the 2,4,6-TriHB skeleton is subjected to post-modifications such as hydroxylation, prenylation, and cyclization, leading to the structural diversity observed in this class of compounds, including this compound. nih.gov

Benzophenones are established intermediates in the biosynthesis of xanthones. nih.govfrontiersin.org The process involves a key regioselective, intramolecular oxidative coupling of a polyhydroxybenzophenone intermediate, which forms the characteristic tricyclic dibenzo-γ-pyrone scaffold of xanthones. frontiersin.org

This compound, as a substituted benzophenone, is considered a precursor that stands at a critical juncture before the cyclization event that forms a xanthone ring. The specific substitution pattern on this compound would dictate the structure of the resulting xanthone. This xanthone core, such as 1,3,7-trihydroxyxanthone, can then be further modified through enzymatic reactions like prenylation, methylation, and hydroxylation to yield a variety of complex xanthones, including the well-known α-mangostin. frontiersin.orgnih.gov Therefore, this compound is positioned as a late-stage intermediate in the biosynthetic pathway leading to specific classes of prenylated and hydroxylated xanthones.

Chemoenzymatic Approaches to Biosynthesis

Chemoenzymatic synthesis leverages the specificity of enzymes to perform complex chemical transformations. While this approach is powerful for natural product synthesis, dedicated chemoenzymatic strategies focusing specifically on this compound are not widely documented in the scientific literature.

However, significant progress has been made in the biosynthesis of its core precursor. Researchers have successfully engineered Escherichia coli to produce 2,4,6-trihydroxybenzophenone (2,4,6-TriHB). nih.gov This was achieved by co-expressing the genes for benzoate-CoA ligase and benzophenone synthase, which enabled the bacteria to convert fed benzoate (B1203000) into the key benzophenone intermediate. nih.gov This proof-of-concept demonstrates the feasibility of using microbial systems to produce the foundational skeleton, which could potentially be extended in future work to include the downstream modifying enzymes required to synthesize this compound.

Chemical Synthesis Strategies (if applicable from literature)

The laboratory synthesis of complex natural products provides a route to confirm their structure and produce them in larger quantities for biological studies.

A total synthesis involves constructing a complex molecule from simple, commercially available starting materials. Based on available literature, a complete total synthesis specifically for this compound has not been prominently reported. However, synthetic strategies for other related natural products, including various xanthones and benzophenones, have been developed. researchgate.netresearchgate.netresearchgate.net These syntheses often involve key steps such as Friedel-Crafts acylation to form the benzophenone core, followed by strategic protection, demethylation, and prenylation or geranylation steps to build the final complex structure. researchgate.netresearchgate.net

Semi-synthesis is a strategy where an abundant, structurally related natural product is used as a starting material and chemically modified to produce a rarer target compound. The mangosteen fruit is rich in α-mangostin, making it an ideal starting material for the semi-synthesis of other minor xanthones. unimi.it Studies have demonstrated the chemical conversion of α-mangostin into other derivatives through reactions like oxidative cyclization and acid-catalyzed rearrangements. unimi.it While this approach is well-established for this class of compounds, specific reports detailing the semi-synthesis of the benzophenone this compound from a xanthone like α-mangostin are not found in the surveyed literature.

Biological Activities of Garcimangosone D: in Vitro and Mechanistic Investigations

Anti-Glycation Activity

Garcimangosone D, a benzophenone (B1666685) isolated from the fruit hulls of Garcinia mangostana, has demonstrated notable anti-glycation properties in several in vitro studies. researchgate.netnih.gov Glycation is a non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of advanced glycation endproducts (AGEs). nih.govmdpi.com The accumulation of AGEs is implicated in the development of various age-related diseases and diabetic complications. nih.govresearchgate.net

Inhibition of Advanced Glycation Endproducts (AGEs) Formation (Fluorescent and Non-Fluorescent)

Research has shown that this compound can significantly inhibit the formation of both fluorescent and non-fluorescent AGEs. researchgate.netnih.gov In a study involving the incubation of bovine serum albumin (BSA) with glucose or ribose, this compound demonstrated a dose-dependent inhibitory effect on the formation of fluorescent AGEs. researchgate.netmdpi.com Specifically, at a concentration of 1000 µg/mL, it exhibited 93% and 77% inhibition of fluorescent AGEs formation in the presence of glucose and ribose, respectively. uacj.mx

Furthermore, this compound was also effective in inhibiting the formation of non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML). nih.gov At the same concentration of 1000 µg/mL, it showed 88% and 75% inhibition of non-fluorescent AGEs with glucose and ribose, respectively. researchgate.netuacj.mx The inhibitory effect of this compound on pentosidine (B29645) formation, a specific fluorescent AGE, has also been highlighted. nih.govnih.govresearchgate.net

The inhibitory action of this compound on AGE formation is thought to be linked to its antioxidant properties, specifically its ability to scavenge free radicals that are involved in the glycation process. nih.govmdpi.com

Modulation of Amadori Product Formation

The formation of AGEs is preceded by the formation of early-stage glycation products known as Amadori products, such as fructosamine (B8680336). nih.govmdpi.com Studies have investigated the effect of this compound on this initial stage of the glycation cascade.

Interestingly, while this compound is a potent inhibitor of AGEs, one study reported that as a benzophenone glycoside, it did not show significant activity in inhibiting fructosamine formation. mdpi.com This suggests that its primary anti-glycation mechanism may occur at later stages of the glycation process, rather than at the initial formation of Amadori products. mdpi.com In contrast, other compounds isolated from Garcinia mangostana, such as epicatechin and aromadendrin-8-C-glucopyranoside, did inhibit fructosamine formation. researchgate.netnih.gov

Impact on Protein Aggregation and Thiol Preservation

Protein glycation can lead to structural changes, including protein aggregation and the loss of protein thiol groups. researchgate.netnih.gov this compound has been shown to play a role in mitigating these effects.

Regarding the preservation of protein thiols, which are susceptible to oxidation during glycation, this compound demonstrated a protective effect specifically in the presence of ribose. researchgate.netnih.govresearchgate.net However, in the presence of glucose, it did not show a significant effect on increasing protein thiol levels, unlike some other compounds from the same source. researchgate.net The preservation of thiol groups is a crucial aspect of maintaining protein structure and function. biorxiv.orgnih.govnih.gov

Comparison with Reference Compounds (e.g., aminoguanidine)

The anti-glycation activity of this compound has been compared to that of aminoguanidine (B1677879), a well-known inhibitor of AGE formation used as a positive control in many studies. researchgate.netmdpi.com

In assays measuring the inhibition of fluorescent and non-fluorescent AGEs, this compound exhibited potent activity. researchgate.net For instance, the inhibitory percentages of this compound at 1000 µg/mL were comparable to those of aminoguanidine. researchgate.netuacj.mx Aminoguanidine itself significantly inhibits AGE formation. mdpi.com One study reported that aminoguanidine at 500 µg/mL showed an inhibitory activity of 95.35 ± 0.90 on fluorescent AGEs. herbmedpharmacol.com

These comparative data underscore the significant potential of this compound as a natural anti-glycation agent.

In Vitro Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated against various cancer cell lines to determine its anti-cancer properties.

Evaluation against Specific Animal Cell Lines (e.g., A549, HT-29, Hep G2, A-375 human malignant melanoma)

Studies have assessed the cytotoxicity of this compound against several human cancer cell lines. In a study evaluating compounds from Garcinia mangostana, this compound was tested against human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. acs.org However, in this particular study, this compound, along with several other isolated compounds, did not show significant antiproliferative or cytotoxic effects, with IC50 values being relatively high. acs.org

It is important to note that the cytotoxic activity of extracts and compounds can vary significantly depending on the cell line and the experimental conditions. For example, other studies on different cell lines like the human lung carcinoma cell line (A549) and the human colon adenocarcinoma cell line (HT-29) have shown that various natural compounds can exhibit a range of cytotoxic effects. researchgate.netnih.govresearchgate.netdovepress.comjksus.orgmdpi.comscielo.brphcog.comnih.gov Similarly, the A-375 human malignant melanoma cell line has been used to screen the antimelanoma activity of various natural products. mdpi.comwaocp.orgms-editions.clnih.gov Further research is needed to fully elucidate the specific cytotoxic profile of pure this compound against a broader panel of cancer cell lines.

Cellular Mechanisms of Action

Programmed cell death, or apoptosis, is a crucial physiological process for removing unwanted or damaged cells, and its dysregulation is a hallmark of many diseases, including cancer. scielo.orgrndsystems.com Apoptosis is a controlled process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, ensuring that cellular contents are disposed of without inducing an inflammatory response. rndsystems.combioninja.com.au This is in stark contrast to necrosis, which is an uncontrolled form of cell death resulting from injury and often triggers inflammation. bioninja.com.au

Apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals via death receptors like Fas and TNF receptor, and the intrinsic, or mitochondrial, pathway. libretexts.org Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the final stages of cell death. scielo.orglibretexts.org The Bcl-2 family of proteins plays a central regulatory role in the mitochondrial pathway, with members that can either promote (e.g., Bax, Bak) or inhibit (e.g., Bcl-2, Bcl-xL) apoptosis. rndsystems.com

While research has explored the cytotoxic effects of various compounds from Garcinia mangostana, specific studies detailing the apoptotic mechanisms of this compound are limited. nih.gov However, related xanthones from the same source have been shown to induce cell death. For instance, garcinone E was found to induce significant cell cycle arrest and apoptosis in liver and colon cancer cell lines. nih.gov Another compound, α-mangostin, has also been reported to have anti-cancer effects. nih.govresearchgate.net The investigation into how these compounds, including this compound, modulate specific apoptotic pathways, such as the expression of Bcl-2 family proteins or the activation of caspases, remains an area for further research.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules generated during normal metabolism and in response to environmental stressors. mdpi.com This damage, known as oxidative stress, is implicated in numerous chronic diseases. Antioxidants function through various mechanisms, including scavenging free radicals, chelating metal ions, and inhibiting enzymes that generate ROS. redalyc.orgnih.gov

The primary mechanisms by which antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, while in the SET mechanism, an electron is transferred to the radical. mdpi.com The effectiveness of a phenolic antioxidant, like a xanthone (B1684191), is often linked to the number and position of hydroxyl (-OH) groups on its aromatic rings. mdpi.com

Several methods are employed to evaluate the antioxidant capacity of natural compounds in vitro. redalyc.org The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. redalyc.orgnih.gov Both assays are based on the SET mechanism, where the antioxidant's ability to reduce the colored radical results in a measurable color change. redalyc.org

Enzymatic Modulation Studies

Enzymes are critical for a vast array of biological processes, and their modulation by small molecules is a key strategy in drug discovery. The interaction of a compound with a specific enzyme can either inhibit or enhance its activity, leading to a therapeutic effect.

Aldose reductase (AR), an enzyme in the polyol pathway, has been a target of interest, particularly in the context of diabetic complications. d-nb.infomdpi.com Under normal glucose conditions, this pathway is minor, but in hyperglycemia, the increased activity of AR converts excess glucose to sorbitol. mdpi.com The accumulation of sorbitol can lead to osmotic stress and subsequent tissue damage in the lens, nerves, and kidneys. d-nb.info Beyond its role in glucose metabolism, AR is also involved in detoxifying aldehydes generated from lipid peroxidation during oxidative stress. d-nb.infomdpi.com Therefore, inhibiting AR is considered a potential therapeutic approach to prevent or mitigate long-term diabetic complications. nih.gov

While comprehensive studies directly investigating the inhibitory effect of this compound on aldose reductase are not widely available, related compounds from Garcinia mangostana have been evaluated. For instance, in silico docking studies have suggested that α-mangostin and γ-mangostin have the potential to bind to and inhibit aldose reductase. mdpi.com Given the structural similarities among xanthones, it is plausible that this compound may also interact with this enzyme, but this requires direct experimental validation.

Molecular Docking and Dynamics Simulations in Mechanistic Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govfrontiersin.org Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, providing insights into potential biological activity. nih.gov The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. innovareacademics.in

MD simulations provide a more dynamic view, simulating the movement of atoms in the ligand-protein complex over time. frontiersin.org This helps to assess the stability of the predicted binding pose and understand the conformational changes that may occur upon binding. frontiersin.orginnovareacademics.in

In the context of this compound and related compounds, these computational methods have been applied to explore potential mechanisms of action. For example, a study investigating compounds from Garcinia mangostana as potential lung cancer therapies used molecular docking to assess their binding to Aurora Kinase A (AURKA), a protein involved in cell cycle regulation. innovareacademics.in In this study, garcinone D (a compound closely related to this compound) exhibited a strong binding affinity to AURKA with a docking score of -10.30 kcal/mol, which was better than the native ligand. innovareacademics.in Subsequent MD simulations suggested that the complex of garcinone D with AURKA was stable over the simulation period. innovareacademics.in

Another in silico study screened numerous xanthones for their potential to inhibit carbonic anhydrase II. innovareacademics.in While this compound itself may not have been the top hit, such studies demonstrate the utility of computational approaches in identifying potential enzyme targets for natural products. These simulations provide a theoretical framework that can guide further experimental research into the biological activities of compounds like this compound. researchgate.net

Structure Activity Relationship Studies of Garcimangosone D and Its Analogs

Comparative Analysis with Related Benzophenone (B1666685) Derivatives (e.g., Kolanone (B1245525), Maclurin)

Garcimangosone D is one of several benzophenone derivatives found in Garcinia mangostana, alongside compounds like kolanone and maclurin (B1675891) rjptonline.orgusm.myijprajournal.com. Benzophenones, as a chemical class, are recognized for a variety of biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects mdpi.com.

The fundamental structure of these compounds is a diphenylmethane (B89790) skeleton, which can be variously hydroxylated, methoxylated, or otherwise substituted hmdb.ca. The specific arrangement and number of these functional groups significantly influence their biological effects. For instance, the antioxidant activity often correlates with the number and position of hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.

While detailed comparative studies focusing specifically on the bioactivity of this compound versus kolanone and maclurin are not extensively documented in the available literature, general principles of benzophenone structure-activity can be applied. The presence of multiple hydroxyl groups on the aromatic rings is a common feature among these compounds and is a known contributor to their antioxidant capacity.

Table 1: Comparison of this compound with Related Benzophenones

| Compound | Key Structural Features | Reported Biological Activities (General for Class) | Source |

| This compound | Benzophenone with a glucoside moiety. researchgate.netnih.gov | Cytotoxic mdpi.com, Inhibition of advanced glycation end products (AGEs) researchgate.net | Garcinia mangostana pericarp rjptonline.orgijprajournal.com |

| Kolanone | A benzophenone derivative. | General antioxidant and antimicrobial properties typical of benzophenones. | Garcinia mangostana pericarp rjptonline.orgijprajournal.com |

| Maclurin | A pentahydroxybenzophenone. | Antioxidant properties. | Garcinia mangostana pericarp rjptonline.orgijprajournal.com |

Structure-Activity Insights from Garcimangosone A, B, and C

This compound was isolated along with three minor xanthones: garcimangosone A, B, and C researchgate.netnih.govacs.org. While this compound is a benzophenone glucoside, the garcimangosones A, B, and C are xanthone (B1684191) derivatives researchgate.netnih.govnih.gov. Xanthones are another major class of bioactive compounds in mangosteen, known for a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities nih.govresearchgate.net.

The structural difference between this compound (a benzophenone) and garcimangosones A, B, and C (xanthones) is significant. Benzophenones have a more flexible diphenylmethane core, whereas xanthones possess a rigid tricyclic ring system. This fundamental structural divergence results in different biological targets and mechanisms of action.

Studies on xanthone derivatives from mangosteen have provided some structure-activity relationship insights. For example, the number and position of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold can dramatically affect cytotoxicity and other biological activities sanamedica.it. The presence of prenyl groups is also a critical determinant of bioactivity in many mangosteen xanthones researchgate.net. Although not directly applicable to the benzophenone structure of this compound, these findings highlight the importance of specific functional groups in determining the biological effects of phenolic compounds from Garcinia mangostana.

Table 2: Garcimangosone Analogs and Their Chemical Class

| Compound | Chemical Class | Source |

| Garcimangosone A | Xanthone | Garcinia mangostana researchgate.netnih.govnih.gov |

| Garcimangosone B | Xanthone | Garcinia mangostana researchgate.netnih.govnih.govjapsonline.com |

| Garcimangosone C | Xanthone | Garcinia mangostana researchgate.netnih.govnih.govjapsonline.com |

| This compound | Benzophenone Glucoside | Garcinia mangostana researchgate.netnih.gov |

Importance of the Glucoside Moiety for Biological Activity

This compound is distinguished from many other simple benzophenones by the presence of a glucoside moiety researchgate.netmdpi.com. It is an O-glycoside of 2,4,6-trihydroxybenzophenone (B1214741) mdpi.com. The attachment of a sugar molecule can have profound effects on the physicochemical properties and biological activity of a compound.

The glucoside group generally increases the water solubility of the aglycone (the non-sugar part), which can affect its absorption, distribution, metabolism, and excretion in biological systems. In some cases, the glycosidic form of a compound may be a "pro-drug," where the sugar needs to be cleaved by enzymes (glycosidases) in the body to release the active aglycone.

For this compound, its activity in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications, has been noted researchgate.net. In one study, this compound, along with other phenolic compounds from mangosteen, was found to inhibit the formation of fructosamine (B8680336) and protein aggregation researchgate.net. This suggests that the entire molecule, including the glucoside portion, contributes to this specific bioactivity.

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Activities and Target Identification

Future research into garcimangosone D is poised to expand our understanding of its biological activities beyond its currently recognized effects. While its role as an inhibitor of advanced glycation end products (AGEs) and as a potential alpha-amylase inhibitor has been a primary focus, a broader screening of its pharmacological potential is warranted. nih.gov Investigations into its anti-inflammatory, antioxidant, and cytotoxic properties are still in early stages and require more in-depth studies to elucidate the specific molecular pathways involved. nih.govresearchgate.net

A crucial avenue for future research will be the definitive identification of its molecular targets. While in silico molecular docking studies have provided valuable preliminary data, suggesting interactions with enzymes like alpha-amylase, these findings necessitate experimental validation. nih.gov Techniques such as affinity chromatography, and proteomics-based approaches could be employed to isolate and identify the specific proteins that bind to this compound. A deeper understanding of its interactions with cellular signaling pathways is also necessary. For instance, its anti-inflammatory effects, a known property of many benzophenones, could be investigated by examining its influence on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Furthermore, its antioxidant activity could be more precisely characterized by assessing its ability to scavenge different types of reactive oxygen species (ROS) and its impact on endogenous antioxidant enzyme systems.

The cytotoxic effects of this compound observed in some cancer cell lines open up another area for investigation. nih.gov Future studies could focus on determining the underlying mechanisms of this cytotoxicity, such as the induction of apoptosis or cell cycle arrest, and identifying the specific cancer cell types that are most susceptible.

A summary of the reported biological activities of this compound is presented in the table below.

| Biological Activity | Research Findings |

| Anti-glycation | Inhibits the formation of fluorescent and non-fluorescent advanced glycation end products (AGEs). nih.gov |

| Enzyme Inhibition | In silico and in vitro studies suggest potential inhibition of alpha-amylase. nih.gov |

| Antioxidant | Exhibits antioxidant properties, likely contributing to its anti-glycation effects. jst.go.jp |

| Cytotoxic | Has shown cytotoxic activity against certain human cancer cell lines in preliminary studies. nih.gov |

Advanced Biosynthetic Pathway Characterization

The biosynthesis of this compound in its natural source, Garcinia mangostana, presents a compelling area for future research. The initial step in the formation of the benzophenone (B1666685) core of this compound is catalyzed by benzophenone synthase (BPS). nih.govresearchgate.netnih.gov This enzyme has been cloned and characterized from Garcinia mangostana and is known to catalyze the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741), the aglycone of this compound. nih.govfao.org

The subsequent and crucial step in the biosynthesis of this compound is the glycosylation of the 2,4,6-trihydroxybenzophenone core. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the hydroxyl group of the benzophenone. While the specific UGT responsible for the synthesis of this compound has not yet been identified and characterized in Garcinia mangostana, the study of UGTs in other plants provides a framework for this future research. nih.govnih.govfrontiersin.org The identification and characterization of this specific UGT would be a significant advancement in understanding the complete biosynthetic pathway of this compound.

Further research could also explore the regulation of this biosynthetic pathway within the plant, including the expression patterns of the involved enzymes and the influence of environmental or developmental cues. A comprehensive understanding of the biosynthesis of this compound could pave the way for its biotechnological production through metabolic engineering in microbial or plant-based systems.

Development of Novel Synthetic Routes

To date, this compound is primarily obtained through isolation from its natural source, Garcinia mangostana. The development of efficient and scalable synthetic routes to this compound and its analogs is a critical area for future research that would enable more extensive biological evaluation and structure-activity relationship (SAR) studies. While a total synthesis of this compound has not yet been reported, the synthesis of other benzophenone O-glycosides provides a solid foundation for the development of such routes. nih.govresearchgate.netfao.org

A plausible synthetic strategy would likely involve two key stages: the synthesis of the aglycone, 2,4,6-trihydroxybenzophenone, and its subsequent glycosylation. The synthesis of the aglycone can be achieved through various established methods in organic chemistry. The more challenging step is the stereoselective glycosylation to introduce the β-D-glucopyranosyl moiety at the correct hydroxyl group of the benzophenone core. This will require careful selection of protecting groups for the glucose and benzophenone moieties, as well as the choice of an appropriate glycosylation method to ensure the desired stereochemistry of the glycosidic bond.

Future research in this area could focus on developing a convergent and high-yielding synthetic route that allows for the facile production of this compound. Furthermore, the development of a flexible synthetic strategy would also enable the creation of a library of this compound analogs with modifications to both the benzophenone scaffold and the sugar moiety. These analogs would be invaluable for probing the SAR of this compound and optimizing its biological activities.

Preclinical Investigations for Specific Research Applications (excluding therapeutic or clinical human trials)

Future preclinical research on this compound should aim to translate the in vitro findings into in vivo models to better understand its physiological effects and potential research applications. A key area for such investigations is its well-documented anti-glycation activity. nih.gov Preclinical studies in animal models of diseases where AGEs play a significant pathological role, such as in diabetic complications, would be highly informative. These studies could assess the ability of this compound to inhibit AGE formation in vivo and ameliorate the associated tissue damage. One study involving human volunteers who consumed a mangosteen pericarp extract containing this compound showed a reduction in serum pentosidine (B29645), an AGE, and improved skin elasticity, providing a strong rationale for more controlled preclinical investigations. nih.govjst.go.jp

The potential of this compound as an alpha-amylase inhibitor also warrants further preclinical evaluation in animal models of hyperglycemia. nih.gov Such studies could determine its efficacy in modulating postprandial blood glucose levels.

Furthermore, its observed in vitro cytotoxicity against cancer cell lines could be explored in preclinical animal models of cancer. nih.gov These studies would be crucial in determining its potential as a research tool for investigating cancer biology, without implying any therapeutic use in humans.

It is important to emphasize that these preclinical investigations should be focused on elucidating the fundamental biological and pharmacological properties of this compound for research purposes only, and not for the development of human therapeutics or for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.